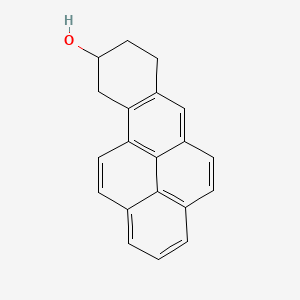

7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol

Description

Structure

3D Structure

Properties

CAS No. |

94849-97-5 |

|---|---|

Molecular Formula |

C20H16O |

Molecular Weight |

272.3 g/mol |

IUPAC Name |

7,8,9,10-tetrahydrobenzo[a]pyren-9-ol |

InChI |

InChI=1S/C20H16O/c21-16-8-6-14-10-15-5-4-12-2-1-3-13-7-9-17(18(14)11-16)20(15)19(12)13/h1-5,7,9-10,16,21H,6,8,11H2 |

InChI Key |

WJDNKJGWMKTBJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(CC1O)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3 |

Origin of Product |

United States |

Metabolic Transformations and Enzymatic Regulation of Tetrahydrobenzo a Pyren 9 Ol and Analogues

Cytochrome P450 (CYP) Mediated Oxidation Pathways

The initial and rate-limiting step in the metabolic activation of many PAHs, including benzo[a]pyrene (B130552) (B[a]P), the parent compound of 7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol, is oxidation by Cytochrome P450 (CYP) enzymes. dtu.dk This family of heme-containing enzymes catalyzes the introduction of an oxygen atom into the aromatic ring system, a critical step that initiates the conversion of these lipophilic compounds into more water-soluble metabolites that can be either detoxified or activated to more potent reactive species. dtu.dknih.gov

CYP1A1 is primarily responsible for the conversion of B[a]P dihydrodiols into the ultimate carcinogenic diol-epoxides. nih.gov In contrast, both CYP1A1 and CYP1B1 are proficient in the initial oxidation of B[a]P to form the precursor B[a]P-cis- and trans-7,8-dihydrodiol isomers. nih.gov The expression of these enzymes can be induced by exposure to PAHs themselves, creating a feedback loop that can enhance their metabolic activation. nih.govresearchgate.net The activities of human CYP1A1 and CYP1B1 have been demonstrated with various PAH substrates, efficiently catalyzing the formation of hydroxylated metabolites. nih.gov

| CYP Isoform | Primary Role in B[a]P Metabolism | Key Metabolites Formed | Reference |

|---|---|---|---|

| CYP1A1 | Major role in overall B[a]P metabolism and bioactivation to ultimate carcinogens. | B[a]P-diol-epoxides, B[a]P-cis/trans-7,8-dihydrodiols | nih.gov |

| CYP1B1 | Contributes significantly to the formation of dihydrodiol isomers. | B[a]P-cis/trans-7,8-dihydrodiols | nih.gov |

The CYP-mediated oxidation of the benzo-ring of B[a]P leads to the formation of arene oxides, which are highly reactive electrophilic epoxides. dtu.dkwikipedia.org This initial epoxidation is a crucial step in the "diol-epoxide" pathway of PAH activation. nih.gov These epoxide intermediates can undergo several subsequent reactions. They can rearrange non-enzymatically to form phenols, be detoxified through conjugation with glutathione, or be hydrated by the enzyme epoxide hydrolase to form trans-dihydrodiols. dtu.dkeie.gr

Specifically for benzo[a]pyrene, CYP enzymes introduce an epoxide group at the 7,8-position. wikipedia.org This B[a]P-7,8-epoxide is then converted to (−)trans-7,8-dihydroxy-7,8-dihydro-benzo[a]pyrene (B[a]P-7,8-trans-dihydrodiol). nih.gov This dihydrodiol is not the final product but a proximate carcinogen that serves as a substrate for a second round of CYP-mediated oxidation. nih.govnih.gov This subsequent epoxidation occurs at the 9,10-position, in the "bay region" of the molecule, to form the ultimate carcinogenic metabolite, (+)-anti-7,8-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (anti-BPDE). nih.govwikipedia.org

Epoxide Hydrolase Activity in Dihydrodiol Formation

Following the initial CYP-mediated epoxidation, the resulting arene oxides are primary substrates for epoxide hydrolase (EH). dtu.dk This enzyme catalyzes the stereospecific addition of a water molecule to the epoxide ring, yielding trans-dihydrodiols. dtu.dknih.gov This hydration step is a critical juncture in PAH metabolism, as the dihydrodiol products can be less reactive than the precursor epoxides but are also the direct precursors to the highly reactive diol-epoxides. nih.goveie.gr

The action of epoxide hydrolase is essential for the formation of B[a]P-7,8-trans-dihydrodiol from B[a]P-7,8-epoxide. nih.gov The resulting dihydrodiol is then available for further oxidation by CYP enzymes. nih.govosti.gov Therefore, the interplay between CYP monooxygenases and epoxide hydrolase is a key determinant in the metabolic pathway leading to the formation of the ultimate carcinogenic diol epoxides. eie.gr

Sulfotransferase (SULT) Mediated Conjugation and Activation

In addition to oxidation, benzylic alcohols like this compound can undergo phase II conjugation reactions, notably sulfonation catalyzed by sulfotransferases (SULTs). sci-hub.se This pathway represents an alternative route of bioactivation for certain PAH metabolites. SULTs are cytosolic enzymes that transfer a sulfonyl group (SO3) from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group on the substrate. sci-hub.senih.gov

The sulfoconjugation of benzylic alcohols, such as the model compound 7-hydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene (7-HTBP), results in the formation of sulfuric acid esters. sci-hub.se These esters are often unstable and can spontaneously lose the sulfate (B86663) group, which is an excellent leaving group, to generate a highly electrophilic carbocation. sci-hub.senih.gov This process transforms a relatively stable alcohol into a reactive intermediate capable of forming covalent adducts with nucleophilic sites on cellular macromolecules, such as DNA. sci-hub.senih.gov

Research has demonstrated that 7-HTBP can be activated by rodent hepatic cytosols in the presence of PAPS to a species that binds to DNA. sci-hub.se The synthetic sulfuric acid ester, 7-(Sulfooxy)-7,8,9,10-tetrahydrobenzo[a]pyrene (7-STBP), has been shown to be a reactive electrophile. sci-hub.se This mechanism, where sulfonation leads to the formation of a reactive sulfuric acid ester, has also been identified as a key activation pathway for other carcinogenic compounds containing hydroxymethyl groups or secondary benzylic alcohols. nih.govnih.gov

| Substrate | Enzyme System | Cofactor | Product | Significance | Reference |

|---|---|---|---|---|---|

| 7-hydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene (7-HTBP) | Hepatic Cytosolic Sulfotransferases | PAPS | 7-(Sulfooxy)-7,8,9,10-tetrahydrobenzo[a]pyrene (7-STBP) | Formation of an electrophilic sulfuric acid ester capable of DNA binding. | sci-hub.se |

Enzymatic reactions, including those catalyzed by SULTs, are often stereoselective, meaning they may preferentially metabolize one enantiomer of a chiral substrate over the other. researchgate.net While specific data on the enantiomeric selectivity of SULTs towards this compound is limited, studies on the model analogue 7-HTBP provide some insight. The metabolic activation of 7-HTBP appears to be mediated by different types of sulfotransferases, including those that are male-tropic and others that are predominant in adult females, suggesting a potential for stereoselective metabolism. sci-hub.se

Chiral inversion, the conversion of one enantiomer to its mirror image, is an enzyme-mediated process that can occur during metabolism. researchgate.net This phenomenon can be influenced by factors such as the specific enzymes involved, species, and tissue type. researchgate.net Although chiral inversion has not been explicitly documented for the SULT-mediated reactions of tetrahydrobenzo[a]pyrenols, the inherent stereoselectivity of the enzymes involved suggests that the metabolic fate and biological activity could differ between enantiomers of the parent alcohol. sci-hub.seresearchgate.net

Aldo-Keto Reductase (AKR) Pathways in Metabolite Interconversion

The aldo-keto reductase (AKR) superfamily of enzymes plays a significant role in the metabolic processing of polycyclic aromatic hydrocarbons (PAHs), including analogues of 7,8,9,10-tetrahydrobenzo[a]pyren-9-ol. upenn.edu These enzymes are primarily cytosolic, NAD(P)H-dependent oxidoreductases that catalyze the reduction of carbonyl groups on a wide array of substrates. frontiersin.org In the context of PAH metabolism, AKRs are central to an alternative pathway of metabolic activation, distinct from the well-known diol epoxide pathway.

AKRs catalyze the oxidation of PAH trans-dihydrodiols, which are proximate carcinogens, into electrophilic and redox-active PAH o-quinones. nih.govresearchgate.net For instance, benzo[a]pyrene-7,8-trans-dihydrodiol is oxidized by AKRs to produce benzo[a]pyrene-7,8-dione. nih.gov This process involves the oxidation of the dihydrodiol to a ketol, which then spontaneously rearranges to form a catechol (e.g., B[a]P-7,8-catechol). nih.gov The catechol is unstable and readily undergoes autoxidation to yield the corresponding o-quinone. nih.gov

A critical aspect of this pathway is the ability of AKRs to also catalyze the reverse reaction: the two-electron reduction of PAH o-quinones back to their corresponding catechols. nih.govresearchgate.net This interconversion between the o-quinone and the catechol establishes a futile redox cycle. nih.gov This cycling process results in the generation of reactive oxygen species (ROS), which can lead to oxidative DNA damage, such as the formation of 8-oxo-dGuo lesions, as observed in human lung adenocarcinoma A549 cells. nih.govnih.gov While this redox cycling can be a source of cellular damage, the catechol intermediates can also be intercepted by Phase II conjugation enzymes (like COMT, SULTs, and UGTs), leading to detoxification and elimination. nih.govresearchgate.net

The table below summarizes the key substrates and products in the AKR-mediated pathway for a representative PAH, Benzo[a]pyrene.

| Substrate/Product | Role in AKR Pathway |

| Benzo[a]pyrene-7,8-trans-dihydrodiol | Proximate carcinogen and substrate for AKR-catalyzed oxidation. nih.govnih.gov |

| Benzo[a]pyrene-7,8-catechol | Unstable intermediate formed from the rearrangement of a ketol, which autoxidizes to an o-quinone. nih.gov |

| Benzo[a]pyrene-7,8-dione | Redox-active o-quinone product of AKR-mediated oxidation; can be reduced back to a catechol by AKRs. nih.govresearchgate.netnih.gov |

Contributions of Radical and Quinone Pathways in Metabolic Activation

The metabolic activation of benzo[a]pyrene derivatives involves pathways that generate radical species and quinones, contributing to their biological activity. One pathway involves the formation of quinones through the action of free radicals. nih.gov For example, peroxyl radicals, generated from the thermal decomposition of an azo initiator in an aqueous suspension of liposomes containing benzo[a]pyrene (B[a]P), can lead to the formation of B[a]P 1,6-, 3,6-, and 6,12-quinones. nih.gov This indicates that radical species in a biological environment can directly contribute to the formation of various B[a]P quinones. nih.gov

The previously mentioned AKR pathway is a major contributor to the formation of specific o-quinones. The oxidation of PAH trans-dihydrodiols, such as B[a]P-7,8-trans-dihydrodiol, by AKRs yields redox-active o-quinones like B[a]P-7,8-dione. nih.govnih.gov These o-quinones are highly reactive electrophiles. nih.gov Their reactivity stems from their ability to participate in redox cycling, where they are reduced to catechols (a radical-anion semiquinone intermediate may be formed) and then re-oxidized, a process that generates reactive oxygen species (ROS). nih.govnih.gov The production of intracellular ROS has been demonstrated in human lung cells exposed to B[a]P-7,8-trans-dihydrodiol and B[a]P-7,8-dione. nih.gov This ROS generation leads to oxidative stress, characterized by the depletion of glutathione, increased NADP+/NADPH ratios, and oxidative DNA damage, including single-strand breaks. nih.gov

Therefore, both the direct attack by free radicals and the enzyme-catalyzed formation of redox-cycling o-quinones represent significant pathways in the metabolic activation of benzo[a]pyrene and its derivatives. nih.govnih.gov

Cellular and Subcellular Localization of Metabolic Processes

The metabolic transformations of benzo[a]pyrene and its derivatives, including 7,8,9,10-tetrahydrobenzo[a]pyren-9-ol, are compartmentalized within specific cells and subcellular locations, primarily the liver and macrophages.

The liver is a primary site for the metabolism of xenobiotics, including PAHs. nih.govnih.gov Metabolic processes occur in different subcellular compartments, notably the microsomes and the cytosol.

Hepatic microsomes contain the cytochrome P450 monooxygenase system, which is crucial for the initial oxidative metabolism of B[a]P. nih.gov A reconstituted system with purified cytochrome P-448 from 3-methylcholanthrene-treated rats was shown to metabolize B[a]P into various products, including phenols and dihydrodiols. nih.gov This initial oxidation is a critical step that can lead to the formation of reactive intermediates. In studies with newborn mice, the liver was found to metabolize B[a]P, producing a pattern of metabolites dominated by polar compounds that increased with age. nih.gov

The hepatic cytosol contains soluble enzymes, including the aldo-keto reductases (AKRs). frontiersin.org As detailed in section 3.4, these cytosolic enzymes are responsible for oxidizing PAH trans-dihydrodiols (produced by microsomal enzymes) into catechols and o-quinones. nih.gov This spatial separation of initial oxidation in the microsomes and subsequent processing by AKRs in the cytosol highlights the coordinated enzymatic activity within the liver cell.

Beyond the liver, specific immune cells are also capable of metabolizing PAHs. Studies have identified macrophages as the key cell type within the murine spleen that metabolizes benzo[a]pyrene. nih.gov In contrast, other splenic cells like B and T cells or polymorphonuclear cells did not produce significant levels of B[a]P metabolites. nih.gov Enriched populations of splenic macrophages have been shown to be capable of generating the ultimate carcinogenic metabolite, 7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydro-B[a]P (BPDE), from its precursor B[a]P-7,8-dihydroxy-7,8-dihydrodiol. nih.gov This finding is critical as it suggests that macrophages, which are often present at sites of inflammation and particle deposition (like the lungs), can locally activate PAHs, potentially initiating toxic effects directly within these tissues. nih.gov

Molecular Interactions and Adduct Formation Mechanisms

DNA Adduct Formation by Hydroxylated Benzo[a]pyrene (B130552) Derivatives

The formation of DNA adducts by metabolites of B[a]P is a well-established initial step in the induction of mutations and cancer. The process involves enzymatic conversion of B[a]P into highly reactive electrophiles that target nucleophilic sites on DNA bases.

N2-Deoxyguanosine Adducts (e.g., Benzo[a]pyrene Diol Epoxide-Deoxyguanosine)

The most extensively studied pathway of B[a]P-induced carcinogenesis involves its metabolic activation to diol epoxides. nih.gov Cytochrome P450 enzymes, in conjunction with epoxide hydrolase, convert B[a]P into various metabolites, including the highly reactive benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). nih.govresearchgate.net This ultimate carcinogen can then react with DNA, forming covalent adducts. researchgate.net

The primary target for BPDE in DNA is the exocyclic amino group (N2) of guanine (B1146940). nih.govnih.gov The reaction, typically a trans-attack on the epoxide ring, results in the formation of a stable N2-deoxyguanosine adduct, specifically 10-(deoxyguanosin-N2-yl)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene (dG-N2-BPDE). nih.gov This adduct is considered the major lesion formed from BPDE in DNA both in vitro and in vivo. nih.gov The formation of these bulky adducts distorts the DNA helix, which can interfere with DNA replication and repair processes, leading to mutations such as G-to-T transversions. nih.govwikipedia.org

The stereochemistry of the BPDE molecule significantly influences the reaction, with different isomers exhibiting varying reactivity and leading to different adduct conformations. acs.orgnih.gov For instance, the reaction of (±)-7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene with deoxyguanosine can yield a mixture of cis- and trans-opened N2-dG adducts. acs.org The conformation of these adducts within the DNA helix can affect their recognition and processing by DNA repair enzymes. nih.gov

Characterization of Adducts Derived from 9-Hydroxy-Benzo[a]pyrene Metabolites

Beyond the diol epoxide pathway, other metabolites of B[a]P, such as 9-hydroxy-benzo[a]pyrene (9-OH-B[a]P), can also lead to the formation of DNA adducts. 9-OH-B[a]P requires further metabolic activation to become a reactive electrophile capable of binding to DNA. One such activation step involves its conversion to 9-hydroxy-B[a]P-4,5-epoxide. researchgate.net

Studies using techniques like ³²P-postlabeling and capillary electrophoresis-mass spectrometry (CE-MS) have been instrumental in identifying and characterizing these adducts. researchgate.net Research has confirmed the formation of a distinct DNA adduct derived from 9-OH-B[a]P in rodent liver and lung tissue following exposure to B[a]P. researchgate.net This specific adduct has been identified as a product of the reaction between 9-OH-B[a]P-4,5-epoxide and the N² position of deoxyguanosine. researchgate.net The formation of such adducts highlights an alternative pathway for B[a]P-induced genotoxicity that does not proceed through the canonical BPDE intermediate.

Role of Carbocation Intermediates in Adduct Formation

The formation of covalent adducts between B[a]P metabolites and DNA is fundamentally an electrophilic substitution reaction. The ultimate carcinogenic metabolites, such as BPDE and activated forms of 9-OH-B[a]P, are potent electrophiles. The epoxide ring of BPDE is susceptible to nucleophilic attack by DNA bases, a reaction that is facilitated by the formation of a carbocation intermediate.

Protonation of the epoxide oxygen atom makes the C-10 position highly electrophilic. This leads to the opening of the epoxide ring and the formation of a transient, but highly reactive, benzylic carbocation at C-10. This carbocation is then rapidly attacked by nucleophilic sites in the DNA molecule, most notably the N2-amino group of guanine, to form a stable covalent bond. This mechanism explains the high reactivity of diol epoxides towards DNA and is a cornerstone of the "bay region" theory of polycyclic aromatic hydrocarbon carcinogenesis. This theory posits that diol epoxides with an epoxide ring in a sterically hindered "bay region" of the molecule are particularly carcinogenic because they readily form stable carbocations that can effectively alkylate DNA.

Protein Adduct Formation with Benzo[a]pyrene Metabolites

In addition to DNA, reactive metabolites of B[a]P can also form covalent adducts with proteins. These protein adducts can serve as biomarkers of exposure and may also contribute to the toxic effects of the compound by altering protein structure and function.

Adducts with Specific Amino Acid Residues (e.g., Histidine, Lysine)

Reactive electrophiles like BPDE can target nucleophilic amino acid residues in proteins. nih.govnih.gov Studies have identified adducts with several amino acids, with histidine and lysine (B10760008) being notable targets. nih.govnih.gov The imidazole (B134444) ring of histidine and the ε-amino group of lysine are sufficiently nucleophilic to react with the epoxide ring of BPDE. nih.govnih.gov

Advanced analytical techniques, such as high-resolution tandem mass spectrometry, have enabled the detection and quantification of BPDE adducts to both histidine and lysine in proteins like serum albumin. nih.goveie.gr The formation of these adducts has been observed both in vitro and in vivo in animal models exposed to B[a]P. nih.goveie.gr For example, BPDE has been shown to react with the imidazole ring of histidine 146 in human serum albumin. mdpi.com The formation of these protein adducts provides a measurable dosimeter of exposure to carcinogenic B[a]P metabolites.

Stereoselective Adduct Formation with Serum Albumin

The formation of adducts between B[a]P metabolites and proteins can be stereoselective, similar to DNA adduct formation. Human serum albumin (HSA), the most abundant protein in blood plasma, is a major target for adduction by BPDE. mdpi.com The interaction is influenced by the specific stereochemistry of the BPDE isomers.

Studies have demonstrated that the reaction of BPDE with HSA results in a mixture of adduct types. nih.gov Fluorescence line-narrowing (FLN) spectroscopy has been used to elucidate the structure of these adducts, confirming that stable adducts are formed between the C-10 position of anti-BPDE and the Nτ-histidine residue of the protein. nih.gov The stereoselectivity of B[a]P metabolism can vary among individuals, which may influence the profile of protein adducts formed and potentially contribute to differences in individual susceptibility to the carcinogenic effects of B[a]P. nih.gov The levels of adducts formed with blood proteins like albumin and hemoglobin have been shown to correlate with exposure and can persist for periods relevant to biomonitoring. iaea.org

Interactive Data Tables

Table 1: Major DNA Adducts of Benzo[a]pyrene Metabolites

This table summarizes the key DNA adducts formed from the metabolic activation of Benzo[a]pyrene.

| Metabolite Precursor | Reactive Species | DNA Target | Adduct Name |

|---|---|---|---|

| Benzo[a]pyrene (B[a]P) | Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) | N2 of Deoxyguanosine | (+)-trans-10-(deoxyguanosin-N2-yl)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene |

Table 2: Protein Adducts of Benzo[a]pyrene Diol Epoxide (BPDE)

This table outlines the primary protein adducts resulting from the reaction of BPDE with specific amino acid residues.

| Target Protein | Amino Acid Residue | Site of Adduction |

|---|---|---|

| Serum Albumin | Histidine | Nτ-imidazole ring |

| Serum Albumin | Lysine | ε-amino group |

Mechanistic Insights into Adduct Stereochemistry and Regioselectivity

The metabolic activation of benzo[a]pyrene (BaP) leads to the formation of highly reactive diol epoxides, which can covalently bind to DNA, forming adducts. The stereochemistry and regioselectivity of this binding are critical determinants of the subsequent biological consequences, including mutagenesis and carcinogenesis. The interaction primarily occurs with the exocyclic amino groups of purine (B94841) bases, with a significant preference for the N² position of guanine. nih.gov

The reaction between benzo[a]pyrene diol epoxide (BPDE) and DNA is highly stereoselective. For instance, the reaction involving the racemic mixture of 7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene and its enantiomer with DNA results in approximately 90% of the adducts originating from the former enantiomer reacting with the guanine amino group. nih.gov However, this high degree of stereoselectivity is diminished when the 7- and 8-hydroxyl groups are absent from the pyrene (B120774) ring, as seen with 9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene. nih.gov This suggests the hydroxyl groups play a crucial role in orienting the molecule for a specific reaction with the DNA base.

The nucleophilic attack by the exocyclic N²-amino group of deoxyguanosine (dG) on the C-10 position of benzo[a]pyrene diol epoxides can result in two distinct stereochemical outcomes: cis and trans addition. This refers to the relationship between the newly formed C-N bond and the hydroxyl group at the adjacent C-9 position.

A facile method for synthesizing both cis- and trans-opened N²-dG adducts has been developed, involving the direct coupling of a protected deoxyguanosine derivative with the target epoxides. nih.govacs.org This reaction typically produces a mixture of cis and trans diastereomers in approximately a 1:1 ratio. nih.govacs.org The individual diastereomers can then be separated and purified for detailed structural and biological studies. nih.govacs.org

The characterization and unequivocal assignment of the stereochemistry of these adducts rely on sophisticated analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is employed to determine the cis or trans nature of the ring opening. nih.govacs.org Furthermore, Circular Dichroism (CD) spectroscopy is instrumental in assigning the absolute configuration at the C-10 position. nih.govacs.org A strong CD band at 279 nm has been identified as a diagnostic marker for the configuration at C-10, where a negative band corresponds to a 10R configuration. nih.govacs.org

| Adduct Type | Formation Ratio (cis:trans) | Key Characterization Techniques |

| N²-deoxyguanosine Adducts | ~1:1 | NMR, Circular Dichroism (CD) Spectroscopy |

Once formed, the conformation of the BPDE-DNA adduct within the DNA double helix is a key factor influencing its recognition by cellular repair machinery and its potential to cause mutations during replication. Spectroscopic methods and molecular dynamics simulations have revealed that these adducts can adopt several distinct conformations. nih.govosti.gov

Two primary conformational sites have been identified for adducts derived from pyrene-based epoxides:

Site I (Intercalation-type): Characterized by a significant red shift (~10 nm) in the absorption maximum of the pyrene nucleus, a reduced fluorescence yield, and a negative electric linear dichroism signal. This conformation involves the pyrene residue inserting into the DNA helix, nearly parallel to the base pairs, leading to strong π-electron interactions. osti.gov

Site II (Groove-binding): Characterized by a small red shift (~2 nm) in the absorption maximum, a non-zero fluorescence yield, and a positive electric linear dichroism signal. In this conformation, the pyrene moiety resides on the exterior of the DNA helix, likely within one of the grooves. osti.gov

The specific conformation adopted is highly dependent on the stereochemistry of the adduct. Molecular dynamics simulations of the (+)-trans-anti-BPDE-dG adduct, the predominant adduct formed in vivo, show that the pyrenyl group is preferentially located in the B-DNA minor groove, with its long axis pointing toward the 5' end of the modified strand. nih.gov This orientation induces a significant bend in the helical axis. nih.gov

In contrast, the mirror-image (-)-trans-anti-adduct can adopt two favored structures. One places the pyrenyl moiety in the minor groove, while the other positions it in the major groove. nih.gov In both cases for the (-)-adduct, the pyrene's long axis is directed more toward the 3' end, and the induced helical bend is much less pronounced than that caused by the (+)-adduct. nih.gov These distinct conformational differences between the (+)- and (-)-trans-anti-adducts are thought to play a role in their differential biological activities. nih.gov

| Adduct Stereoisomer | Predominant Conformation in DNA Duplex | Resulting Structural Change |

| (+)-trans-anti-BPDE-dG | Minor Groove Binding | Pronounced helix bend |

| (-)-trans-anti-BPDE-dG | Minor or Major Groove Binding | Less helix bend |

Molecular Basis of Mutagenic Potential via Adduct Formation

The formation of covalent adducts between benzo[a]pyrene metabolites and DNA is the foundational event for the compound's mutagenic activity. The ultimate carcinogenic metabolite of BaP is widely considered to be (+)-anti-B[a]P-7,8-dihydrodiol-9,10-epoxide (BPDE). wur.nl This electrophilic intermediate reacts with DNA to form adducts that, if not repaired, can lead to permanent mutations during DNA replication. wikipedia.org

Studies using Chinese hamster V79 cells have shown that different isomers of BPDE exhibit varying levels of mutagenicity. The (+/-)7α,8β-dihydroxy-9β,10β-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene isomer was found to be significantly more mutagenic than the K-region 4,5-epoxide or the (+/-)7α,8β-dihydroxy-9α,10α-epoxy isomer. nih.gov

Site-specific mutagenicity studies have provided precise insights into the types of mutations induced. When a single trans-opened 10S-BPDE-dG adduct (derived from the highly carcinogenic (+)-diol epoxide) is placed in a specific DNA sequence, it predominantly causes G → T transversion mutations at the site of the adduct. nih.gov This adduct is substantially more mutagenic than the corresponding 10R adduct. nih.gov

| Adduct | Mutagenic Potency | Primary Mutation Type | Notable Features |

| 10S-BPDE-dG | High | G → T Transversion | Induces non-targeted mutations 5' to the lesion. nih.gov |

| 10R-BPDE-dG | Lower | G → T Transversion | Does not induce non-targeted mutations. nih.gov |

| (+/-)7α,8β-dihydroxy-9β,10β-epoxy-BaP | Very High | - | Identified as a major mutagenic intermediate of BaP metabolism. nih.gov |

Stereochemical Considerations in Research on 7,8,9,10 Tetrahydrobenzo a Pyren 9 Ol

Enantiomeric Resolution and Absolute Stereochemistry Determination

The initial enzymatic epoxidation of the benzo ring of BaP by cytochrome P450 (CYP) enzymes can occur at the 7,8- or 9,10-positions, producing chiral epoxides. Subsequent enzymatic hydration by epoxide hydrolase yields trans-dihydrodiols. These metabolic processes are highly stereoselective, producing specific enantiomers.

The determination of the absolute configuration of these chiral metabolites is fundamental to understanding their biological activity. For instance, the absolute configuration of the trans-9,10-dihydrodiol metabolite of BaP has been unequivocally established through synthesis and spectroscopic methods. acs.org Researchers have synthesized optically active precursors to determine the stereochemistry of the final metabolic products. rsc.org

A critical breakthrough in this area was the crystallographic analysis of a DNA adduct formed from a BPDE isomer. This analysis provided independent and unambiguous proof of the absolute configuration of the adduct, confirming the spatial relationship between the known chirality of deoxyribose and the four asymmetric centers in the hydrocarbon portion. nih.govresearchgate.net Such studies definitively established the absolute configuration of the highly carcinogenic (+)-BPDE-2 isomer as (+)-(7R,8S,9S,10R). nih.gov

Key methods for stereochemical determination include:

Chiral High-Performance Liquid Chromatography (HPLC): Used for the analytical and preparative separation of enantiomers.

Circular Dichroism (CD) Spectroscopy: Compares the CD spectra of metabolites with standards of known absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information on the relative stereochemistry of diastereomers.

X-ray Crystallography: Offers definitive proof of the absolute configuration of crystalline derivatives and adducts. nih.gov

Diastereoselectivity in Synthetic and Metabolic Pathways

The metabolic activation of BaP to its ultimate carcinogenic form involves the formation of diastereomeric diol epoxides. Following the formation of the (-)-benzo[a]pyrene-7R,8R-dihydrodiol, CYP enzymes introduce a second epoxide at the 9,10-position. This epoxidation can occur on the same side (syn) or the opposite side (anti) of the plane relative to the benzylic 7-hydroxyl group, resulting in two diastereomers: BPDE-1 (syn) and BPDE-2 (anti). nih.gov

Metabolic pathways exhibit significant diastereoselectivity, strongly favoring the formation of the anti-diastereomer, (+)-BPDE-2. nih.govresearchgate.net This isomer is the predominant diol epoxide formed during the metabolism of BaP in mammals and is also the most tumorigenic of the four possible stereoisomers. nih.gov In contrast, the metabolism of the BaP-9,10-dihydrodiol does not typically lead to a diol epoxide; instead, it primarily undergoes further arylhydroxylation. nih.govdocumentsdelivered.com

Table 1: Diastereomers of Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE)

| Diastereomer | Relative Position of 7-OH and 9,10-Epoxide | Predominant Enantiomer in Metabolism | Carcinogenic Activity |

|---|---|---|---|

| anti-BPDE | trans | (+)-(7R,8S,9S,10R)-BPDE | Exceptionally High pnas.org |

| syn-BPDE | cis | (+)-(7R,8S,9R,10S)-BPDE | Weak |

Stereospecificity of Enzymatic Reactions in Benzo[a]pyrene (B130552) Metabolism

The generation of specific BaP metabolite stereoisomers is dictated by the high stereospecificity of the enzymes involved, primarily cytochrome P450 (CYP) and epoxide hydrolase (EH).

Cytochrome P450 (CYP) Isoforms : Different CYP isoforms display distinct regio- and stereoselectivity when metabolizing BaP. CYP1A1, a key enzyme in PAH metabolism, catalyzes the initial epoxidation of BaP to produce primarily the (+)-BaP-7R,8S-epoxide. wikipedia.org Furthermore, various CYP isoforms show marked differences in their ability to convert the (-)-trans-7,8-diol into the two diol-epoxide diastereomers. nih.gov For example, one study found that rabbit P-450LM4 showed high selectivity, producing a ratio of diol-epoxide I (anti) to diol-epoxide II (syn) of 11, while other isoforms were less selective. nih.gov Genetic variants (polymorphisms) of human CYP1A1 also exhibit different kinetic properties in producing diol metabolites and the ultimate mutagenic species. nih.gov

Epoxide Hydrolase (EH) : Microsomal epoxide hydrolase stereospecifically catalyzes the hydration of the initial epoxide. For example, it converts the BaP-7,8-epoxide to the corresponding trans-7,8-dihydrodiol. This step is crucial as the specific enantiomer of the dihydrodiol produced, (-)-benzo[a]pyrene-7R,8R-dihydrodiol, is the direct precursor to the most carcinogenic diol epoxide. wikipedia.org

Stereoisomer-Specific Reactivity and Molecular Interactions

The precise three-dimensional structure of each stereoisomer determines its chemical reactivity and ability to interact with cellular macromolecules like DNA and proteins, which is the basis for its biological activity.

Differential Tumorigenicity : The four stereoisomers of BPDE possess widely different carcinogenic potencies. Studies in newborn mice demonstrated the exceptional tumorigenic activity of (+)-7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene [(+)-anti-BPDE], whereas the other three isomers had little to no activity at the tested doses. pnas.org This highlights that stereochemistry is a critical determinant of carcinogenic potential.

Specific Interactions with DNA : The carcinogenicity of BPDE is linked to its ability to form covalent adducts with DNA, primarily with the N2 atom of guanine (B1146940). wikipedia.org The efficiency and nature of this binding are stereoisomer-specific. Molecular modeling studies have been used to understand the origins of this stereospecificity, revealing differences in how the enantiomers of anti-BPDE intercalate into the DNA double helix prior to covalent bond formation. nih.gov The resulting adducts can distort the DNA helix, leading to mutations during replication. wikipedia.org

Stereospecific Protein Binding : BPDE isomers also exhibit differential binding affinities for proteins. In rat liver nuclei, the carcinogenic anti-BPDE isomer was found to bind preferentially to the core histone fraction, particularly histone H2A. nih.gov In contrast, the less carcinogenic syn-BPDE isomer bound more readily to histone H1. nih.gov Similarly, studies with human serum albumin showed that different BPDE isomers form adducts at specific histidine and lysine (B10760008) residues with distinct kinetics, a finding that can be used for accurate dosimetry of exposure. nih.gov

Table 2: Summary of Stereoisomer-Specific Interactions

| Stereoisomer | Interaction Target | Observation | Reference(s) |

|---|---|---|---|

| (+)-anti-BPDE | DNA | Forms covalent adducts at N2 of guanine; high tumorigenicity. | pnas.orgwikipedia.org |

| anti-BPDE | Histones | Preferential binding to histone H2A in rat liver nuclei. | nih.gov |

| syn-BPDE | Histones | Higher binding level to histone H1 compared to anti-BPDE. | nih.gov |

| anti and syn isomers | Human Serum Albumin | Form adducts at specific amino acid residues with different kinetics. | nih.gov |

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods are indispensable tools for investigating the complex behavior of 7,8,9,10-tetrahydrobenzo(a)pyren-9-ol and its role within the broader metabolic activation of benzo[a]pyrene (B130552) (BaP). These approaches provide molecular-level insights that are often difficult to obtain through experimental means alone.

Advanced Analytical Methodologies for Detection and Characterization

Chromatography-Mass Spectrometry Techniques

Chromatography coupled with mass spectrometry provides the high separation efficiency and specific detection needed for the analysis of benzo(a)pyrene metabolites.

Gas Chromatography-Negative Ion Chemical Ionization-Tandem Mass Spectrometry (GC-NICI-MS/MS) is a highly sensitive and selective method for the quantification of specific benzo(a)pyrene metabolites in biological samples, such as urine. nih.govnih.gov This technique is particularly useful for detecting the hydrolysis products of reactive epoxides, such as benzo(a)pyrene diol epoxides (BPDE). nih.gov

The analytical process typically involves several key steps. First, the urine sample undergoes enzymatic hydrolysis using β-glucuronidase and sulfatase to release the conjugated metabolites. nih.govnih.gov This is followed by a solid-phase extraction (SPE) procedure to enrich the analyte of interest and remove interfering substances from the matrix. nih.govnih.gov To make the polar analytes suitable for gas chromatography, a derivatization step, commonly silylation to form trimethylsilyl (B98337) (TMS) derivatives, is performed. nih.govnih.gov

The derivatized sample is then analyzed by GC-NICI-MS/MS. The gas chromatograph separates the components of the mixture, and the NICI source generates negative ions with high efficiency for electrophilic compounds like the TMS-derivatized tetrols. Tandem mass spectrometry, operating in selected reaction monitoring (SRM) mode, provides high specificity by monitoring a specific fragmentation of the parent ion to a product ion. For instance, the TMS derivative of trans, anti-BaPT is monitored by the transition of m/z 446 to m/z 255. nih.gov This methodology has demonstrated an instrumental on-column detection limit of approximately 20 attomoles for the TMS derivative of trans, anti-BaPT. nih.gov

Table 1: GC-NICI-MS/MS Parameters for Analysis of a Benzo(a)pyrene Tetrol Derivative

| Parameter | Description | Reference |

|---|---|---|

| Analyte | trans, anti-r-7,t-8,9,c-10-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene (trans, anti-BaPT) | nih.gov |

| Sample Preparation | Enzymatic hydrolysis (β-glucuronidase/sulfatase), solid-phase extraction, and silylation (TMS derivatization) | nih.govnih.gov |

| Ionization Mode | Negative Ion Chemical Ionization (NICI) | nih.govnih.gov |

| MS/MS Transition (SRM) | m/z 446 → m/z 255 (for TMS derivative of trans, anti-BaPT) | nih.gov |

| Internal Standard Transition | m/z 452 → m/z 261 (for [13C6]trans, anti-BaPT-TMS) | nih.gov |

| Lower Limit of Quantification (LLOQ) | 50 pg/L for urinary BaP-(7R,8S,9R,10S)-tetrol | nih.gov |

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of polycyclic aromatic hydrocarbon (PAH) metabolites in biological fluids. uzh.chmdpi.com This method is well-suited for polar and non-volatile compounds, such as the hydroxylated metabolites of benzo(a)pyrene, without the need for derivatization. mdpi.com

The methodology involves the separation of metabolites using a reverse-phase HPLC column, followed by detection with a tandem mass spectrometer. uzh.chmdpi.com Various ionization sources can be employed, including electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI), and atmospheric pressure photoionization (APPI). sciex.com While ESI can be sensitive, it is often susceptible to matrix effects. APCI has been shown to offer increased robustness and minimal matrix effects for PAH analysis. sciex.com The use of tandem mass spectrometry allows for highly selective detection and quantification by monitoring specific precursor-to-product ion transitions. mdpi.comresearchgate.net This technique has been successfully applied to quantify various hydroxylated PAHs in urine, serving as biomarkers of exposure. researchgate.net

Table 2: Comparison of Ionization Techniques for LC-MS Analysis of Benzo(a)pyrene

| Ionization Technique | Advantages | Disadvantages | Reference |

|---|---|---|---|

| Electrospray Ionization (ESI) | High sensitivity for polar compounds | Can show strong matrix effects | sciex.com |

| Atmospheric Pressure Chemical Ionization (APCI) | Increased robustness, minimal matrix effects, suitable for less polar compounds | May have lower sensitivity for some compounds compared to ESI | sciex.com |

| Atmospheric Pressure Photoionization (APPI) | Can ionize non-polar compounds, may offer higher sensitivity with appropriate dopants | Can have increased background noise | sciex.com |

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a powerful analytical technique for the highly efficient profiling of polar and charged metabolites in complex biological samples. nih.gov Its high separation efficiency is based on the differential migration of ions in an electric field, making it particularly suitable for the analysis of small, charged molecules, including conjugated and polar metabolites of benzo(a)pyrene.

While its application in metabolomics is less common than LC-MS, CE-MS offers complementary selectivity. nih.gov The technique is especially valuable for separating isomers and polar compounds that can be challenging to resolve by HPLC. In the context of 7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol and its related compounds, CE-MS could be used to profile the polar metabolites and their conjugates (e.g., glucuronides and sulfates) in biological fluids. Recent advancements in interfacing designs have improved the robustness and applicability of CE-MS for both targeted and untargeted metabolomics studies. nih.govnih.gov

Spectroscopic Methods for Structural and Conformational Analysis

Spectroscopic methods are indispensable for the definitive identification and detailed structural characterization of metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of organic molecules, including metabolites of benzo(a)pyrene. High-resolution, two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity of atoms within a molecule.

Research has shown that high-resolution 1H NMR spectroscopy is effective in identifying the structure of metabolites formed from the further metabolism of benzo[a]pyrene (B130552) diol epoxides. nih.gov By analyzing the chemical shifts, coupling constants, and through-bond correlations, the precise position of hydroxyl groups and the stereochemistry of the molecule can be determined. This level of detail is crucial for distinguishing between different isomers of tetrahydrobenzo(a)pyreneols and for confirming the structure of novel metabolites. nih.gov

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. This technique is highly sensitive to the chiral nature of molecules and is therefore instrumental in determining their absolute configuration and studying their conformational properties.

CD spectroscopy has been effectively used to study the conformational changes in macromolecules, such as DNA, when they are covalently modified by reactive metabolites of benzo(a)pyrene, like benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE). nih.gov By analyzing the CD spectrum, researchers can gain insights into how the binding of a specific stereoisomer of a BPDE metabolite distorts the structure of DNA. nih.gov This information is critical for understanding the relationship between the stereochemistry of the metabolite and its carcinogenic activity. The distinct CD spectra produced by different enantiomers and diastereomers allow for the assignment of their absolute configurations.

Immunoassays and Postlabeling Techniques for Adduct Detection

Beyond spectroscopy, immunoassays and postlabeling techniques are cornerstone methods for the detection of DNA adducts, offering exceptional sensitivity and applicability to human biomonitoring studies. nih.govnih.gov

The ³²P-postlabeling assay is an ultrasensitive method for detecting and quantifying a wide array of DNA adducts. nih.govnih.govnih.gov The procedure involves four primary steps: (i) enzymatic digestion of the DNA sample into deoxynucleoside 3'-monophosphates; (ii) enrichment of the adducts; (iii) radiolabeling of the adducted nucleotides by T4 polynucleotide kinase, which catalyzes the transfer of ³²P-orthophosphate from [γ-³²P]ATP; and (iv) separation and quantification of the labeled adducts via chromatography. nih.govnih.govnih.gov

This technique is renowned for its remarkable sensitivity, capable of detecting adduct levels as low as one adduct per 10⁹ to 10¹⁰ normal nucleotides from just 10 micrograms or less of DNA. nih.govnih.gov It has been instrumental in analyzing benzo[a]pyrene (BP)-DNA adducts formed in various systems. nih.gov For instance, analysis of DNA from mouse skin treated with BP revealed that the predominant adduct detected (86%) was formed from the reaction of (+/-)-7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydro-BP (BPDE) with deoxyguanosine (BPDE-N²dG). nih.gov The assay can distinguish different adduct profiles depending on the metabolic activation pathway. nih.gov

Benzo[a]pyrene-DNA Adducts Detected by ³²P-Postlabeling

| Activation System | Number of Adducts Detected | Major Adduct Identified | Reference |

|---|---|---|---|

| Rat Liver Microsomes/Nuclei | 5 | BPDE-N²dG (55%) | nih.gov |

| Horseradish Peroxidase | 7 | An adduct also found in microsomal and nuclear systems (30%) | nih.gov |

| Mouse Skin (in vivo) | 4 (same as in vitro) | BPDE-N²dG (86%) | nih.gov |

Chemiluminescence Immunoassay (CIA) is a technique that combines the specificity of immunoassays with the high sensitivity of chemiluminescent detection. lornelabs.com The method uses enzyme-labeled antibodies that bind specifically to target antigens, such as DNA adducts. lornelabs.com The enzyme converts a substrate into a reaction product that emits photons of light, and the intensity of this light, which is proportional to the amount of antigen, is measured. lornelabs.com

For the detection of PAH-DNA adducts, CIAs have been developed using antiserum raised against DNA modified with BPDE. nih.gov This assay demonstrates a low limit of detection for 10b-(deoxyguanosin-N²-yl)-7β,8α,9α-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BPdG), at approximately 1.5 adducts per 10⁹ nucleotides using 20 µg of DNA, and exhibits a high signal-to-noise ratio. nih.gov The assay shows good precision, with an intra-assay coefficient of variation of 1.85% and an inter-assay CV of 13.8%. nih.gov

A variation, the sandwich chemiluminescence immunoassay (SCIA), also detects PAH-DNA adducts with high throughput. nih.gov In this format, fragmented DNA is captured by antibodies specific for BPDE-modified DNA, and a secondary anti-DNA antibody linked to a chemiluminescent system provides the signal. nih.gov The BPDE-DNA SCIA has a detection limit of 3 adducts per 10⁹ nucleotides using just 5 µg of DNA per well. nih.gov While levels measured by SCIA can be lower than those from ³²P-postlabeling, the results show significant correlation in human biomonitoring studies. nih.gov

Comparison of Chemiluminescence Immunoassays for BPDE-DNA Adducts

| Assay Type | Principle | Limit of Detection | DNA Required | Reference |

|---|---|---|---|---|

| Chemiluminescence Immunoassay (CIA) | Competitive assay using antiserum against BPDE-modified DNA. | ~1.5 adducts / 10⁹ nucleotides | 20 µg | nih.gov |

| Sandwich Chemiluminescence Immunoassay (SCIA) | Sandwich assay trapping DNA fragments with BPDE-DNA antibodies. | 3 adducts / 10⁹ nucleotides | 5 µg | nih.gov |

Research Applications and Future Directions

Development of Biomarkers for Polycyclic Aromatic Hydrocarbon Exposure Assessment

A critical area of research is the identification and validation of reliable biomarkers to accurately assess human exposure to carcinogenic PAHs like benzo(a)pyrene (BaP).

The hydrolysis of benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE), the ultimate carcinogenic metabolite of BaP, results in the formation of 7,8,9,10-tetrahydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene (TetraolBaP), which can be excreted in urine. nih.gov Research has proposed urinary TetraolBaP as a highly relevant biomarker for assessing exposure to carcinogenic PAHs. nih.gov Unlike other metabolites that may only reflect detoxification pathways, TetraolBaP directly stems from the metabolic activation pathway that leads to carcinogenesis. nih.gov

Studies comparing TetraolBaP with the more commonly measured 3-hydroxybenzo(a)pyrene (3-OHBaP) in occupationally exposed workers have demonstrated strong correlations between the two biomarkers. nih.gov However, TetraolBaP is considered a diagnostically specific and sensitive biomarker for determining the toxic internal exposure to PAHs. nih.gov At high exposure levels, the metabolic pathway leading to TetraolBaP can become saturated, which is a key finding for risk assessment in highly exposed populations. nih.gov The development of highly sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been crucial for detecting the low concentrations of these metabolites in both occupationally and non-occupationally exposed individuals. nih.govmdpi.com

Table 1: Comparison of Urinary Biomarkers for Benzo(a)pyrene Exposure

| Feature | TetraolBaP (7,8,9,10-OHBaP) | 3-Hydroxybenzo(a)pyrene (3-OHBaP) |

|---|---|---|

| Metabolic Origin | Stems from the hydrolysis of BPDE, the ultimate carcinogenic metabolite. nih.govnih.gov | A monohydroxylated metabolite from the detoxification pathway. nih.gov |

| Pathway Indication | Reflects the carcinogenic metabolic activation pathway. nih.gov | Primarily reflects the BaP detoxification pathway. nih.gov |

| Diagnostic Specificity | Considered a highly specific and sensitive biomarker for toxic internal exposure. nih.gov | A widely used biomarker, but its analysis can be complex. nih.gov |

| Exposure Correlation | Strong correlation with 3-OHBaP (r = 0.67-0.78 in one study). nih.gov | Strong correlation with TetraolBaP and 1-hydroxypyrene. nih.gov |

| High Exposure Trend | Levels increase more slowly at high exposures, indicating potential saturation of the bioactivation pathway. nih.gov | Continues to increase with high exposure. nih.gov |

Synthesis of Isotopically Labeled Analogues for Mechanistic Studies

Isotopically labeled compounds are indispensable tools for elucidating metabolic pathways, reaction mechanisms, and pharmacokinetics. youtube.comnih.gov By replacing atoms like hydrogen, carbon, or nitrogen with their heavier isotopes (e.g., ²H, ¹³C, ¹⁵N), researchers can trace the fate of molecules through complex biological transformations without significantly altering their chemical properties or bioactivity. youtube.comresearchgate.net

This approach is critical in BaP research for:

Tracing Metabolic Fates: Following the transformation of labeled BaP through the series of enzymatic reactions that produce intermediates like BaP-7,8-dihydrodiol and ultimately 7,8,9,10-tetrahydrobenzo(a)pyren-9-ol and its stereoisomers. youtube.com

Elucidating Enzyme Mechanisms: Using kinetic isotope effects (KIEs) to determine rate-limiting steps in the reactions catalyzed by cytochrome P450 and epoxide hydrolase enzymes. nih.gov

Quantitative Analysis: Employing labeled compounds as internal standards in mass spectrometry-based assays to ensure high accuracy and reproducibility when quantifying metabolite levels in biological samples. youtube.com

The synthesis of these labeled analogues requires careful planning to place the isotopic label in a stable position that will not be lost during metabolism, yet is informative for the mechanism being studied. youtube.comnih.gov

Development of Adduct-Containing Oligonucleotides for Biophysical and Biochemical Studies

To understand the precise molecular consequences of DNA damage by BaP, researchers synthesize short, single-stranded DNA molecules (oligonucleotides) that contain a single, site-specific BPDE adduct. oup.comnih.govnih.gov These adduct-containing oligonucleotides are powerful tools for a range of biophysical and biochemical studies.

The process typically involves reacting a synthesized oligonucleotide containing a guanine (B1146940) residue at a specific position with a BPDE enantiomer. oup.comnih.gov Chromatographic techniques like HPLC are then used to separate the oligonucleotides that have formed cis or trans adducts. oup.comnih.gov

These bespoke DNA strands are used to investigate:

DNA Replication: Studying how DNA polymerases interact with the adduct, including the efficiency of replication past the lesion and the types of nucleotides incorporated opposite the adduct, which provides direct insight into the adduct's mutagenic potential. oup.comnih.gov

DNA Repair: Assessing the efficiency with which nucleotide excision repair (NER) and other repair pathways recognize and remove the specific adduct from the DNA.

Structural Impact: Analyzing how the adduct alters the local structure and conformation of the DNA helix using techniques like circular dichroism spectroscopy. nih.gov

Studies using these tools have shown that different stereoisomers of the BPDE-dG adduct can have vastly different effects; for example, a cis adduct can be a more effective block to DNA replication than a trans adduct. nih.gov

Table 2: Applications of Adduct-Containing Oligonucleotides in BaP Research

| Research Area | Methodology | Key Findings |

|---|---|---|

| Mutagenicity | Transfection of vectors with a single BPDE-dG adduct into mammalian cells. nih.gov | The (+)-BPDE-derived adduct was significantly more mutagenic than the (-)-BPDE-derived adduct, primarily inducing G→T mutations. nih.gov |

| DNA Polymerase Action | In vitro primer extension assays using templates with a single cis or trans BPDE-dG adduct. oup.comnih.gov | Both cis and trans adducts severely inhibited DNA polymerase, with the cis adduct being a more effective block to replication. nih.gov |

| Adduct Detection | Translocation of adducted single-stranded DNA through an α-hemolysin nanopore. nih.gov | The BPDE adduct could be detected as it produced a distinct current blockade signature compared to unmodified DNA. nih.gov |

In Vitro Model Systems for Investigating Metabolic Pathways and Adduct Formation

A variety of in vitro systems are employed to investigate the complex metabolic pathways of BaP and the subsequent formation of DNA adducts, providing controlled environments that can mimic aspects of human physiology. nih.govnih.gov

Human Organoids: Three-dimensional cultures derived from human tissues (e.g., liver, lung, kidney, pancreas) can reproduce key structural and functional characteristics of the source organ. nih.gov Studies have shown that organoids from various tissues can metabolize BaP, forming key metabolites like BaP-t-7,8-dihydrodiol and BaP-tetrols, and generate DNA adducts, demonstrating their utility in studying tissue-specific carcinogenesis. nih.govresearchgate.net

Cell Lines: Human cell lines, such as the HepG2 hepatoma line, are widely used. nih.govnih.gov Genetically modified versions, like those with a knockout of the cytochrome P450 oxidoreductase (POR) gene, allow researchers to dissect the roles of specific enzymes in BaP metabolism and detoxification. nih.gov Human lymphocyte cultures have also been used to show that the profile of BPDE-DNA adducts formed can vary among individuals. nih.gov

Subcellular Fractions: Hepatic microsomes, which are rich in cytochrome P450 enzymes, are isolated from humans and laboratory animals to determine species-specific differences in metabolic rates and pathways for BaP and its metabolites, such as BaP-7,8-dihydrodiol. osti.govoup.com

Primary Cells: Isolated cells like murine splenic macrophages have been shown to metabolize BaP and generate BPDE, indicating their potential role in BaP-induced immunotoxicity. nih.gov

These models have collectively confirmed that the metabolism of BaP to reactive intermediates and the formation of DNA adducts are complex processes that can vary significantly between tissues, species, and individuals. nih.govosti.gov

Investigation of Metabolic Modulation and Interactions with Other Chemical Entities

The metabolic pathway of BaP is not static and can be significantly influenced by genetic factors, co-exposure to other chemicals, and interactions with cellular components.

Genetic Modulation: The role of specific enzymes can be explored using genetically modified in vitro systems. For instance, studies in HepG2 cells lacking the POR enzyme showed that BaP metabolism was delayed, leading to prolonged exposure to the parent compound and ultimately higher levels of DNA adducts, suggesting that other electron donors like cytochrome b5 can contribute to BaP bioactivation. nih.gov

Interactions with Other Chemicals: Co-exposure to other agents can alter BaP's toxic effects. The combination of BaP and UV irradiation in human skin models can amplify phototoxicity and oxidative stress. researchgate.net Furthermore, dietary components like certain fatty acids have been shown to affect BaP uptake and metabolism. nih.gov

Metabolite-Induced Modulation: The intermediary metabolites of BaP themselves can modulate cellular processes. In HepG2 cells, the 9,10-diol metabolite was shown to activate transcription factor networks related to BaP metabolism (AhR), oxidative stress (Nrf2), and cell proliferation (HIF-1α), demonstrating a complex feedback and signaling cascade. nih.gov

Structural Analogues: Modifying the structure of the BaP molecule can block its metabolic activation. For example, placing a fluorine atom at the 9- or 10-position of BaP creates analogues that, while forming 7,8-dihydrodiols, may not be effectively converted to the ultimate tumorigenic diol-epoxides, thereby losing their tumor-initiating activity. nih.gov

These investigations highlight that the biological activity of BaP is highly context-dependent, influenced by a web of interactions with other endogenous and exogenous factors.

Q & A

Q. What is the metabolic pathway leading to the carcinogenicity of 7,8,9,10-tetrahydrobenzo(a)pyren-9-ol derivatives?

The compound is metabolized via cytochrome P450 (CYP1A1, CYP1B1) to form diol-epoxides, such as (±)-7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BPDE). These electrophilic intermediates bind to DNA, forming adducts (e.g., at the N2 position of deoxyguanosine), which disrupt replication and promote mutations. Epoxide hydrolase and glutathione S-transferases (GSTM1/GSTT1) modulate detoxification .

Q. What methodologies are used to detect DNA adducts formed by benzo[a]pyrene diol-epoxides?

Common techniques include:

- 32P-postlabeling : Sensitive detection of adducts at levels as low as 1 adduct per 10^10 nucleotides.

- HPLC with fluorescence detection : Quantifies specific adducts like 10-(deoxyguanosin-N2-yl)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene.

- Ames test : Utilizes Salmonella typhimurium strains to assess mutagenicity of BPDE derivatives .

Q. How does stereochemistry influence the mutagenic potential of diol-epoxide derivatives?

The (+)-anti-BPDE enantiomer exhibits higher tumorigenicity due to its ability to intercalate into DNA and form stable adducts. For example, (+)-7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene preferentially binds to deoxyguanosine, inducing frameshift mutations, whereas the (−)-enantiomer is less reactive .

Advanced Research Questions

Q. How can contradictory carcinogenicity data between in vitro and in vivo models be resolved?

Species-specific metabolic rates and detoxification pathways contribute to discrepancies. For example, neonatal mice show higher susceptibility to BPDE-induced tumors due to underdeveloped CYP450 systems, while human cell models may overexpress repair enzymes like OGG1. Dose-response studies and interspecies extrapolation models (e.g., physiologically based pharmacokinetic modeling) are critical .

Q. What experimental strategies are effective in blocking BPDE-DNA adduct formation?

Chemopreventive agents such as:

- Tannic acid : Inhibits adduct formation by 60–80% in murine models via competitive binding to BPDE.

- Riboflavin derivatives : Flavin mononucleotide (FMN) reduces mutagenicity by stabilizing DNA topology .

Q. How should researchers design in vivo studies to assess the tumorigenicity of BPDE isomers?

- Use newborn mice due to heightened sensitivity to carcinogens.

- Administer BPDE via intraperitoneal injection (e.g., 0.5–1.0 µmol/mouse) and monitor tumor incidence over 6–12 months.

- Include controls for metabolic activation (e.g., co-treatment with CYP inducers like β-naphthoflavone) .

Q. What enzymatic pathways are critical for detoxifying benzo[a]pyrene diol-epoxides?

Q. Why do in vitro assays sometimes fail to replicate in vivo adduct profiles?

In vitro systems lack tissue-specific factors (e.g., nucleophilic serum proteins like hemoglobin, which sequester BPDE in vivo). Hemoglobin alkylation studies using (±)-3-amino-1,2-propanediol can mimic in vivo adduct distribution .

Q. How do coexposure to other carcinogens (e.g., Cr(VI)) alter BPDE toxicity?

Cr(VI) synergistically increases BPDE-DNA adduct formation by inhibiting repair enzymes (e.g., OGG1) and inducing oxidative stress. In 16HBE cells, coexposure elevates adduct levels by 3–5 fold compared to BPDE alone .

Q. What computational tools predict BPDE-DNA interaction dynamics?

- Molecular docking : Identifies preferential binding sites (e.g., minor groove vs. intercalation).

- NMR-based structural refinement : Resolves adduct conformations (e.g., trans- vs. *cis-*opened epoxides).

- Quantum mechanics/molecular mechanics (QM/MM) : Models electronic interactions during adduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.